Chlorhydrate de prométhazine

Vue d'ensemble

Description

Promethazine hydroxyethyl chloride is a phenothiazine derivative with a range of pharmacological properties, including antihistaminic, sedative, and antiemetic effects. It is structurally related to promethazine hydrochloride and has various applications in analytical chemistry and medicine.

Synthesis Analysis

The synthesis of promethazine hydroxyethyl chloride and its derivatives involves various chemical reactions, often including redox processes. For instance, promethazine hydrochloride has been used as a redox indicator in vanadametry, demonstrating its reactive nature in chemical synthesis and analysis (Gowda, Shakunthala, & Ramappa, 1968).

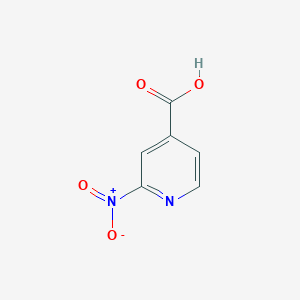

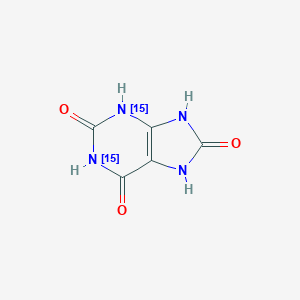

Molecular Structure Analysis

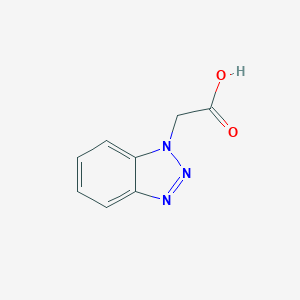

The molecular structure of promethazine hydroxyethyl chloride is characterized by the presence of a phenothiazine core, which is critical for its pharmacological and chemical properties. Studies on cocrystals and complexes of promethazine hydrochloride provide insights into its structural aspects and interactions with other molecules (Borodi, Turza, Onija, & Bende, 2019).

Chemical Reactions and Properties

Promethazine hydroxyethyl chloride participates in various chemical reactions, forming complexes with metals and other compounds. For example, it forms a complex with platinum, indicating its capacity to engage in coordination chemistry (Gowda & Padmaji, 1980).

Physical Properties Analysis

The physical properties of promethazine hydroxyethyl chloride, such as solubility, melting point, and stability, are influenced by its molecular structure and the presence of various functional groups. Studies on its micellization behavior and interactions with surfactants shed light on these properties (Khan et al., 2014).

Chemical Properties Analysis

The chemical properties of promethazine hydroxyethyl chloride are characterized by its reactivity, especially in redox reactions, and its ability to form complexes and cocrystals. These properties are critical in its applications in analytical chemistry and drug formulation (Alizadeh & Akhoundian, 2010).

Applications De Recherche Scientifique

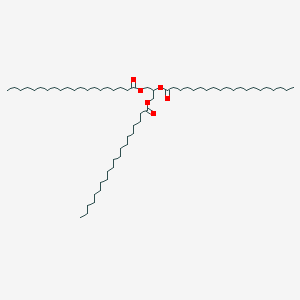

Systèmes de délivrance transdermique de médicaments

Le chlorhydrate de prométhazine a été étudié pour son utilisation dans les pansements transdermiques. Ces pansements offrent une méthode pour administrer des médicaments par la peau, fournissant un apport constant du médicament dans la circulation systémique . Cette méthode contourne le métabolisme de premier passage hépatique, augmentant potentiellement la fraction du médicament qui est absorbée dans la circulation sanguine. Les pansements sont conçus pour libérer le this compound à un rythme soutenu, assurant que les niveaux thérapeutiques sont maintenus sur une période prolongée .

Masquage du goût dans les formulations pharmaceutiques

Le goût amer du this compound peut être un obstacle à la conformité du patient. Des recherches ont été menées sur l'utilisation de nanocapsules à base de polyamide de l-arginine pour le masquage du goût . Ces nanocapsules peuvent encapsuler le this compound, réduisant considérablement son amertume et rendant les formulations pharmaceutiques orales plus agréables .

Applications antiémétiques

Le this compound est largement reconnu pour son efficacité en tant qu'antiémétique. Il est utilisé pour prévenir et traiter les nausées et les vomissements liés à diverses conditions, notamment les états postopératoires, la chimiothérapie et le mal des transports. Son efficacité dans cette application est due à ses puissantes propriétés de blocage de l'H1-histamine .

Soulagement des symptômes d'allergie et de rhume

En tant qu'antihistaminique de première génération, le this compound est utilisé pour soulager les symptômes associés aux allergies et au rhume banal. Il agit comme un antagoniste du récepteur H1, qui joue un rôle dans les réactions allergiques, réduisant ainsi les symptômes tels que les éternuements, les démangeaisons et l'écoulement nasal .

Sédation et utilisation préopératoire

Le this compound a des propriétés sédatives et est souvent utilisé préopératoirement pour réduire l'anxiété et induire une sédation. Il peut également être utilisé en association avec des analgésiques pour en améliorer les effets .

Traitement de l'insomnie

En raison de ses effets sédatifs, le this compound est parfois prescrit pour le traitement à court terme de l'insomnie. Il aide les patients à s'endormir plus facilement et augmente la durée du sommeil .

Mécanisme D'action

Target of Action

Promethazine hydroxyethyl chloride, a derivative of phenothiazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in various physiological processes, including allergic reactions, pain perception, sedation, nausea, and vomiting .

Mode of Action

Promethazine acts as an antagonist to its primary targets. It competes with histamine for the H1-receptor, which is primarily responsible for its antihistamine action . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine’s interaction with its targets affects several biochemical pathways. For instance, it has been found to inhibit the proliferation and promote the apoptosis of colorectal cancer cells by suppressing the PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of promethazine is predominantly mediated by CYP2D6 . These metabolic processes affect the drug’s bioavailability and its ultimate effects on the body.

Result of Action

The molecular and cellular effects of promethazine’s action are diverse, given its multiple targets. Its antihistamine action is used to treat allergic reactions . In the context of cancer cells, promethazine has been found to inhibit proliferation and promote apoptosis .

Action Environment

The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, liver function, and the presence of other medications . .

Safety and Hazards

Orientations Futures

Propriétés

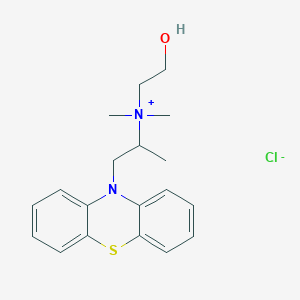

IUPAC Name |

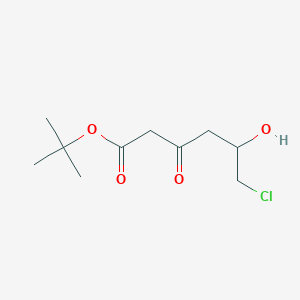

2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N2OS.ClH/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20;/h4-11,15,22H,12-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFHLEMGRBXVCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875166 | |

| Record name | N-Hydroxyethylpromethazine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2090-54-2 | |

| Record name | 10H-Phenothiazine-10-ethanaminium, N-(2-hydroxyethyl)-N,N,α-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethylpromethazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyethylpromethazine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethyl[α-methyl-10H-phenothiazine-10-ethyl] chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROXYETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3842T8RNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.